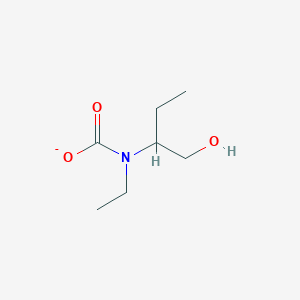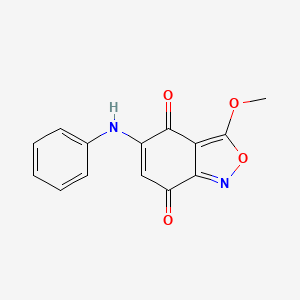
1-(1-Methylnaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C13H12O. It is also known by other names such as 1-Acetonaphthalene and 1-Naphthyl methyl ketone. This compound is characterized by a naphthalene ring substituted with a methyl group and an ethanone group. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Methylnaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 1-(1-Methylnaphthalen-2-yl)ethanoic acid.
Reduction: Formation of 1-(1-Methylnaphthalen-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(1-Methylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylnaphthalen-2-yl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetylnaphthalene: Similar structure but lacks the methyl group on the naphthalene ring.
2-Acetylnaphthalene: The acetyl group is attached to the second position of the naphthalene ring.
1-(2-Methylnaphthalen-1-yl)ethan-1-one: Similar structure but with different substitution positions.
Uniqueness
1-(1-Methylnaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and applications
Propiedades
Número CAS |
54266-32-9 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(1-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-12(10(2)14)8-7-11-5-3-4-6-13(9)11/h3-8H,1-2H3 |
Clave InChI |
PWICHOBKBSHQQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



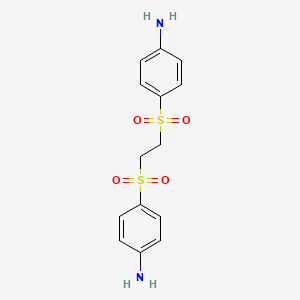
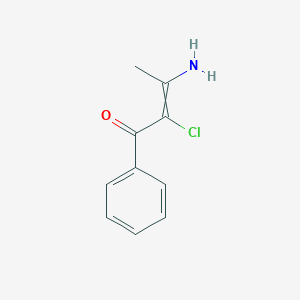
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
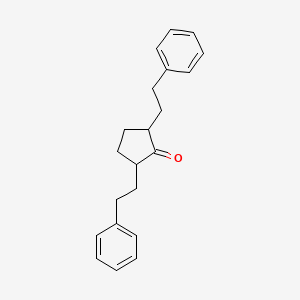

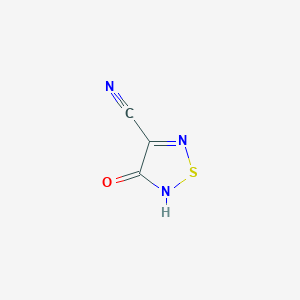
![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)
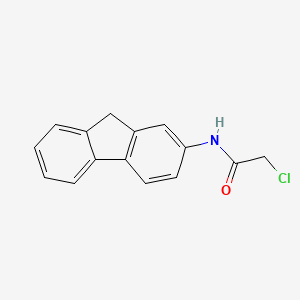
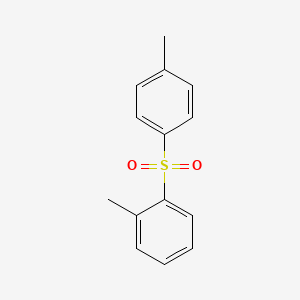
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
